molecular formula C6H5FIN B1322544 2-Fluoro-5-iodo-3-methylpyridine CAS No. 205245-17-6

2-Fluoro-5-iodo-3-methylpyridine

Cat. No.: B1322544
CAS No.: 205245-17-6
M. Wt: 237.01 g/mol
InChI Key: INXPRWIQPCLWQD-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H5FIN. This compound is of interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of a suitable pyridine precursor using reagents such as N-fluoropyridinium salts or complex fluorinating agents like AlF3 and CuF2 . The iodination step can be achieved using iodine or iodine-containing reagents under appropriate conditions .

Industrial Production Methods

Industrial production of 2-Fluoro-5-iodo-3-methylpyridine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts is crucial to minimize by-products and ensure the desired product’s consistency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets . The exact molecular pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-iodo-5-methylpyridine
  • 2-Fluoro-4-iodo-5-methylpyridine
  • 2-Amino-5-bromo-3-iodo-6-methylpyridine
  • 2-Fluoro-5-methylpyridine
  • 3-Amino-2-fluoropyridine
  • 2-Fluoro-5-iodopyridine
  • 3-Iodo-1-methyl-1H-pyrazole
  • 3-Fluoro-4-iodopyridine
  • 2-Bromo-5-fluoro-3-methylpyridine
  • 2-Chloro-5-fluoropyridine

Uniqueness

2-Fluoro-5-iodo-3-methylpyridine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This arrangement can significantly influence the compound’s reactivity and properties, making it distinct from other fluorinated or iodinated pyridines.

Properties

IUPAC Name

2-fluoro-5-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXPRWIQPCLWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626820
Record name 2-Fluoro-5-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205245-17-6
Record name 2-Fluoro-5-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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